molecular formula C10H7NOS B2634289 2-(3-Thienyl)nicotinaldehyde CAS No. 885950-13-0

2-(3-Thienyl)nicotinaldehyde

Cat. No.: B2634289
CAS No.: 885950-13-0
M. Wt: 189.23
InChI Key: HAUWSNYPEZPXNX-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(3-Thienyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogen-containing reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Thienyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Thienyl)nicotinaldehyde can be compared with other similar compounds, such as:

  • 2-(Cyclopentyloxy)nicotinaldehyde
  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
  • 6-(1-Pyrrolidinyl)nicotinaldehyde

These compounds share structural similarities but differ in their functional groups and specific applications . The uniqueness of this compound lies in its combination of a thiophene ring and a nicotinaldehyde moiety, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-Thienyl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique thienyl and nicotinaldehyde moieties, which contribute to its reactivity and biological properties. The compound's chemical formula is C₉H₇NOS, with a molecular weight of 179.22 g/mol.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to selectively modulate nAChRs, which are implicated in several neurological disorders and addiction pathways .
  • Cytochrome P450 Enzymes : It selectively inhibits cytochrome P450 2A6 (CYP2A6) and CYP2A13, enzymes involved in the metabolism of nicotine and other xenobiotics. This inhibition may reduce the harmful effects associated with tobacco consumption .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including hepatitis C virus (HCV). The structure-activity relationship (SAR) studies indicate that modifications to the thienyl group can enhance efficacy against viral targets .
  • Anticancer Properties : Research indicates that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cell lines. The compound has been tested against leukemia cell lines (HL-60, K562) showing promising IC50 values .
  • Neurological Effects : Given its interaction with nAChRs, the compound may have implications for treating central nervous system disorders, including Alzheimer's disease and nicotine addiction .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Screening :
    • A study identified novel thieno[2,3-b]pyridine derivatives as HCV inhibitors. The results indicated that compounds structurally related to this compound exhibited low cytotoxicity while effectively inhibiting HCV replication in vitro .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound induced apoptosis in leukemia cells. The mechanism involved the activation of caspase pathways leading to cell death. The IC50 values were determined to be less than 10 µM for several tested cell lines .
  • Modulation of Nicotine Metabolism :
    • Research on the inhibition of CYP2A6 by this compound revealed a significant reduction in nicotine metabolism, suggesting its potential use in smoking cessation therapies. The pharmacokinetics indicated a half-life of over 4 hours in human subjects, allowing for sustained effects against nicotine metabolism .

Comparative Analysis

Comparing this compound with similar compounds highlights its unique properties:

Compound NameStructure SimilarityBiological Activity
2-(Cyclopentyloxy)nicotinaldehydeModerateAnticancer, Antiviral
6-(1-Pyrrolidinyl)nicotinaldehydeHighNeurological effects
2-Methoxy-6-(pyrrolidin-1-yl)ModerateLimited data on biological activity

Properties

IUPAC Name

2-thiophen-3-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-2-1-4-11-10(8)9-3-5-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUWSNYPEZPXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(thiophen-3-yl)nicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromonicotinaldehyde and thiophen-3-ylboronic acid (60 mg, 101.8 mg theoretical, 58.9%). LC-MS m/z 190.2 (M+1).
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